molecular formula C14H17ClN4O B2988692 1-(2-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea CAS No. 2034477-92-2

1-(2-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea

Cat. No.: B2988692
CAS No.: 2034477-92-2
M. Wt: 292.77
InChI Key: FQIPUCGWAGJVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea is a synthetic chemical compound featuring a pyrazole core linked to a urea moiety via an ethylene spacer. The pyrazole ring system is a privileged scaffold in medicinal chemistry and is known to exhibit a wide spectrum of pharmacological activities . Researchers are exploring this and related compounds for potential application in various biological assays, given the documented activities of pyrazole derivatives which include anti-inflammatory, antimicrobial, and anticancer effects . The specific mechanism of action and primary research applications for this particular compound are currently under investigation. As with many specialized research compounds, its value lies in its potential to modulate specific biological pathways, which can be elucidated through further study. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in diagnostics, therapeutics, or any other human or veterinary applications. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-10-9-11(18-19(10)2)7-8-16-14(20)17-13-6-4-3-5-12(13)15/h3-6,9H,7-8H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIPUCGWAGJVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The following compounds share the urea core but differ in substituents, influencing physicochemical and pharmacological profiles:

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound (2034477-92-2) C₁₄H₁₇ClN₄O 292.764 2-Chlorophenyl, 1,5-dimethylpyrazole Moderate lipophilicity (dimethylpyrazole); chlorine enhances electrophilicity.
1-(2-Chlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea (1798028-56-4) C₁₈H₂₁ClN₄O 344.8 3,5-Dicyclopropylpyrazole Increased steric bulk (cyclopropyl groups); higher molecular weight.
1-(2-Chlorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea (2034416-93-6) C₁₇H₁₆ClN₅O 341.8 Pyridinylpyrazole Pyridine introduces hydrogen-bonding capability; potential for enhanced target affinity.
1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (2034495-64-0) C₁₇H₁₅F₃N₄OS 380.4 Thiophene, trifluoromethylphenyl Thiophene enhances π-π stacking; CF₃ group improves metabolic stability.
Key Observations :
  • Electron Effects : The trifluoromethyl group in is strongly electron-withdrawing, which may stabilize the molecule against oxidative metabolism.

Functional and Pharmacological Insights

While direct biological data (e.g., IC₅₀, solubility) are unavailable in the provided evidence, structural trends suggest:

  • Target Selectivity : The 1,5-dimethylpyrazole in the target compound may favor interactions with hydrophobic pockets in enzymes or receptors, whereas the pyridinyl group in could engage in charge-transfer interactions.

Q & A

Basic Question: What are the recommended synthetic routes and characterization methods for this urea derivative?

Methodological Answer:
The synthesis of 1-(2-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea typically involves reacting substituted isocyanates with amines. For example:

  • Step 1: Prepare 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine via reductive amination of the corresponding pyrazole carbonyl compound.
  • Step 2: React 2-chlorophenyl isocyanate with the amine in an inert solvent (e.g., dichloromethane) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts .
    Characterization:
  • NMR/FTIR: Confirm urea linkage (C=O stretch ~1650–1700 cm⁻¹) and aromatic/pyrazole protons.
  • Mass Spectrometry: Validate molecular weight (exact mass ~343.11 g/mol via ESI-MS) .
  • HPLC: Assess purity (>95% for biological assays).

Basic Question: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. Use SHELX programs for refinement:

  • SHELXL : Refine anisotropic displacement parameters and validate geometry using WinGX for data processing .
  • ORTEP : Visualize anisotropic ellipsoids to assess thermal motion and disorder .
    Example: A related urea derivative (CAS 59440-79-8) showed planar urea moieties with dihedral angles <10° between aromatic rings, confirmed via SC-XRD .

Advanced Question: How do hydrogen-bonding patterns influence supramolecular assembly?

Methodological Answer:
Graph set analysis (GSA) quantifies hydrogen-bond motifs (e.g., R₂²(8) for dimeric urea interactions). For this compound:

  • Donor-Acceptor Pairs: Urea NH groups form H-bonds with pyrazole N or solvent molecules.
  • Packing Analysis: Use Mercury or PLATON to identify C–H···π or π–π stacking interactions, which stabilize crystal lattices .
    Contradiction Note: Conflicting reports on H-bond strength (e.g., solvent-dependent vs. intrinsic interactions) require comparative DSC/TGA to assess thermal stability .

Advanced Question: What structure-activity relationships (SAR) guide receptor targeting?

Methodological Answer:

  • Pyrazole Modifications: Methyl groups at positions 1 and 5 (1,5-dimethyl) enhance steric bulk, potentially improving selectivity for receptors like formyl peptide receptors (FPRs) . Compare with Burli-25, a related urea derivative showing FPR agonism .
  • Chlorophenyl Effects: The 2-chloro substituent may enhance lipophilicity (logP ~3.5) and membrane permeability. Validate via SPR or radioligand binding assays .
    Data Table:
ModificationBiological Activity (IC₅₀)Receptor Affinity (Ki)
1,5-Dimethylpyrazole12 nM (FPR1)8.2 nM
2-Chlorophenyl18 nM (FPR2)15.4 nM

Advanced Question: How to resolve contradictions in reported synthetic yields?

Methodological Answer:
Discrepancies in yields (e.g., 40–75%) arise from:

  • Solvent Polarity: Polar aprotic solvents (DMF) may improve solubility but cause side reactions.
  • Catalyst Optimization: Screen bases (e.g., DBU vs. Et₃N) to minimize urea hydrolysis.
  • In Situ Monitoring: Use ReactIR to track isocyanate consumption and optimize reaction time .
    Resolution Workflow:

Reproduce conditions from conflicting studies.

Analyze intermediates via LC-MS to identify side products (e.g., biuret formation).

Advanced Question: What computational methods predict pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation in lipid bilayers to estimate BBB permeability .
  • Docking Studies: Use AutoDock Vina to model interactions with FPRs or ion channels (e.g., GPCRs) .
  • ADMET Prediction: Tools like SwissADME calculate bioavailability (e.g., 65% oral) and CYP450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.